molecular formula C20H18N4O4 B2497083 N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1257551-00-0

N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2497083
CAS No.: 1257551-00-0
M. Wt: 378.388
InChI Key: HEYVGPHAACDBLI-UHFFFAOYSA-N
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Description

N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a novel structure and its specific targets in the biological system are still under investigation .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The bioavailability, which is influenced by these properties, is also unknown . Future pharmacokinetic studies will provide valuable information about how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have cytotoxic activity against certain human cancer cell lines . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl core.

    Attachment of the Benzodioxine Moiety: The benzodioxine ring is introduced through a series of reactions involving dihydroxybenzene derivatives and appropriate carboxylic acid derivatives.

    Coupling Reaction: The final step involves coupling the pyridazinyl intermediate with the benzodioxine moiety using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and have similar biological activities.

    Benzodioxine Derivatives: Compounds with the benzodioxine ring system exhibit similar chemical properties and reactivity.

Uniqueness

N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyridazinyl and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVGPHAACDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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